molecular formula C23H18BrN3O2S B302601 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

货号 B302601
分子量: 480.4 g/mol
InChI 键: MWWOKYIQQASZQE-CPNJWEJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as BRD4 inhibitor, and it has been studied for its ability to inhibit the activity of the Bromodomain and Extra-Terminal (BET) family of proteins. The BET proteins play an important role in gene regulation, and their inhibition has been linked to the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.

作用机制

The BRD4 inhibitor works by binding to the bromodomain of the BET proteins, preventing them from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of genes that are critical for cancer cell survival and proliferation, leading to their death. In addition, BRD4 inhibition has been shown to modulate the immune response, leading to the suppression of inflammation and autoimmune diseases.
Biochemical and Physiological Effects:
BRD4 inhibition has been shown to have a significant impact on various biochemical and physiological processes. Studies have shown that BRD4 inhibition leads to the downregulation of genes involved in cell cycle progression, DNA replication, and repair. This leads to the induction of cell cycle arrest and apoptosis in cancer cells. In addition, BRD4 inhibition has been shown to modulate the immune response, leading to the suppression of inflammation and autoimmune diseases.

实验室实验的优点和局限性

The BRD4 inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of the BET proteins, making it a valuable tool for studying their role in gene regulation and disease development. In addition, the BRD4 inhibitor has been shown to be effective in various in vitro and in vivo models of cancer and inflammation, making it a promising therapeutic strategy for these diseases. However, the BRD4 inhibitor has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, the BRD4 inhibitor has some off-target effects, which may limit its use in certain applications.

未来方向

There are several future directions for the study of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is the development of more potent and selective BRD4 inhibitors, which may have improved efficacy and safety profiles. Another direction is the investigation of the role of BRD4 inhibition in other diseases, such as cardiovascular diseases and neurodegenerative diseases. In addition, the combination of BRD4 inhibitors with other therapeutic agents, such as chemotherapy and immunotherapy, may lead to improved outcomes in cancer treatment.

合成方法

The synthesis of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-bromo-1H-pyrrole-2-carbaldehyde and 2,3-dimethylphenylacetic acid with thiosemicarbazide in the presence of acetic anhydride. The reaction is carried out in a solvent such as acetic acid or ethanol, and the product is purified using column chromatography.

科学研究应用

The BRD4 inhibitor has been studied extensively for its potential applications in the treatment of cancer. Studies have shown that BRD4 plays a crucial role in the development and progression of various types of cancer, including breast cancer, lung cancer, and leukemia. The inhibition of BRD4 has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells, leading to their death. In addition, BRD4 inhibition has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising therapeutic strategy for cancer treatment.

属性

产品名称

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

分子式

C23H18BrN3O2S

分子量

480.4 g/mol

IUPAC 名称

(5E)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H18BrN3O2S/c1-14-5-3-7-20(15(14)2)27-22(29)19(21(28)25-23(27)30)13-18-6-4-12-26(18)17-10-8-16(24)9-11-17/h3-13H,1-2H3,(H,25,28,30)/b19-13+

InChI 键

MWWOKYIQQASZQE-CPNJWEJPSA-N

手性 SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Br)/C(=O)NC2=S)C

SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=S)C

规范 SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=S)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。